molecular formula C14H10Cl2O4 B13010495 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid

Cat. No.: B13010495
M. Wt: 313.1 g/mol
InChI Key: QWEKCWZYCLEQJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dichlorobenzyl moiety also imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C14H10Cl2O4

Molecular Weight

313.1 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10Cl2O4/c15-11-2-1-3-12(16)10(11)7-20-8-4-5-9(14(18)19)13(17)6-8/h1-6,17H,7H2,(H,18,19)

InChI Key

QWEKCWZYCLEQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C(=O)O)O)Cl

Origin of Product

United States

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